cephamycin C
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Overview
Description
“cephamycin C” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique bicyclic structure, which includes sulfur and nitrogen atoms, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “cephamycin C” typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of functional groups such as carboxylic acids, amines, and methoxy groups through various organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
“cephamycin C” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biology, the compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, this compound may be investigated for its therapeutic potential, such as its ability to inhibit specific enzymes or pathways involved in disease processes.
Industry
In industry, the compound may be used in the development of new materials, catalysts, or pharmaceuticals.
Mechanism of Action
The mechanism of action of “cephamycin C” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other bicyclic structures with sulfur and nitrogen atoms, such as:
Penicillins: A class of antibiotics with a similar bicyclic core.
Cephalosporins: Another class of antibiotics with a related structure.
Uniqueness
The uniqueness of “cephamycin C” lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
38429-35-5 |
---|---|
Molecular Formula |
C16H22N4O9S |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
7-[(5-amino-5-carboxypentanoyl)amino]-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H22N4O9S/c1-28-16(19-9(21)4-2-3-8(17)11(22)23)13(26)20-10(12(24)25)7(5-29-15(18)27)6-30-14(16)20/h8,14H,2-6,17H2,1H3,(H2,18,27)(H,19,21)(H,22,23)(H,24,25) |
InChI Key |
LXWBXEWUSAABOA-UHFFFAOYSA-N |
SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CCCC(C(=O)O)N |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CCCC(C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cephamycin C; A 16886B; A16886B, A-16886B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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